molecular formula C22H22ClFN4O B121659 Pruvanserin hydrochloride CAS No. 443144-27-2

Pruvanserin hydrochloride

Cat. No. B121659
CAS RN: 443144-27-2
M. Wt: 412.9 g/mol
InChI Key: UYGNZRVLPYZLTF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Pruvanserin hydrochloride has a molecular formula of C22H22ClFN4O, an average mass of 412.888 Da, and a monoisotopic mass of 412.146606 Da .


Physical And Chemical Properties Analysis

Pruvanserin hydrochloride has a molecular formula of C22H22ClFN4O, an average mass of 412.888 Da, and a monoisotopic mass of 412.146606 Da .

Scientific Research Applications

Treatment of Insomnia

Pruvanserin hydrochloride was under development by Eli Lilly and Company for the treatment of insomnia . It was in phase II clinical trials in 2008 but appears to have been discontinued as it is no longer in the company’s development pipeline .

Antidepressant Properties

In addition to its sleep-improving properties, pruvanserin has also been shown to have antidepressant effects in animal studies . This suggests that it could potentially be used in the treatment of depression.

Anxiolytic Effects

Pruvanserin has demonstrated anxiolytic, or anxiety-reducing, effects in animal studies . This indicates that it could potentially be used to treat anxiety disorders.

Enhancement of Working Memory

Pruvanserin has been shown to enhance working memory in animal studies . This suggests that it could potentially be used to improve cognitive function in conditions where working memory is impaired.

Selective 5-HT2A Receptor Antagonist

Pruvanserin is a selective 5-HT2A receptor antagonist . This means it blocks the action of serotonin, a neurotransmitter, at the 5-HT2A receptor. This mechanism of action is associated with its therapeutic effects.

Potential Use in Sleep Initiation and Maintenance Disorders

Pruvanserin has been used in trials studying the treatment of Sleep Initiation and Maintenance Disorders . This suggests that it could potentially be used to treat these types of sleep disorders.

Future Directions

Pruvanserin was under development for the treatment of insomnia but appears to have been discontinued . It’s unclear if there will be future research or development involving this compound.

properties

IUPAC Name

7-[4-[2-(4-fluorophenyl)ethyl]piperazine-1-carbonyl]-1H-indole-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O.ClH/c23-18-6-4-16(5-7-18)8-9-26-10-12-27(13-11-26)22(28)20-3-1-2-19-17(14-24)15-25-21(19)20;/h1-7,15,25H,8-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGNZRVLPYZLTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=C(C=C2)F)C(=O)C3=CC=CC4=C3NC=C4C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196134
Record name Pruvanserin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pruvanserin hydrochloride

CAS RN

443144-27-2
Record name Pruvanserin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443144272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pruvanserin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRUVANSERIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AWA682DH9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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